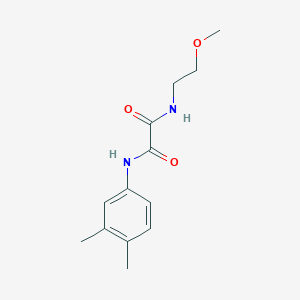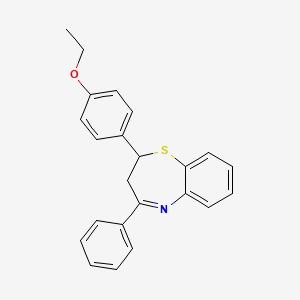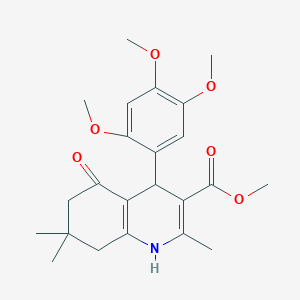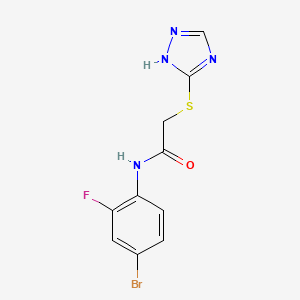
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, anxiety, depression, addiction, and neurodegenerative disorders. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors in the body. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic, anxiolytic, and neuroprotective effects of endocannabinoids.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for the mood-enhancing and pain-relieving effects of endocannabinoids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a potent and selective FAAH inhibitor, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has some limitations as well. It has a short half-life in the body, which makes it difficult to study its long-term effects. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of research is the potential use of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential side effects in humans.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the enzyme FAAH, which increases the levels of endocannabinoids in the body. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, including its potential use as a therapeutic agent for various neurological disorders and the development of more potent and selective FAAH inhibitors.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxyethanol to form the intermediate, which is then reacted with ethylenediamine to yield N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. The purity and yield of the final product can be improved by using different purification techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-5-11(8-10(9)2)15-13(17)12(16)14-6-7-18-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKHVPZWGBDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)


![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)
![1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)


![N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)